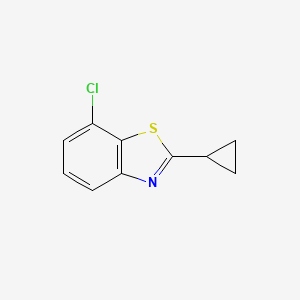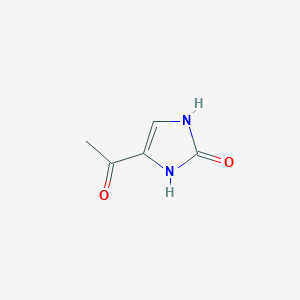
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms This compound is characterized by the presence of a hydroxy group at the second position and an ethanone group at the first position of the imidazole ring
Métodos De Preparación
The synthesis of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of glyoxal with ammonia, which forms the imidazole ring. The hydroxy group can be introduced through subsequent hydroxylation reactions. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product. Reaction conditions typically include controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of the desired compound .
Análisis De Reacciones Químicas
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-1H-imidazol-5-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group and the imidazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-(2-Hydroxy-1H-imidazol-5-YL)ethanone can be compared with other imidazole derivatives, such as:
1-(1H-Imidazol-2-yl)ethanone: Similar in structure but lacks the hydroxy group, which may result in different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Contains an ethanol group instead of an ethanone group, leading to different reactivity and applications.
2-(5-Nitro-1H-imidazol-1-yl)ethanol: Contains a nitro group, which imparts distinct biological activities, such as antimicrobial properties. The uniqueness of this compound lies in its specific functional groups, which contribute to its diverse range of applications and reactivity
Propiedades
Fórmula molecular |
C5H6N2O2 |
|---|---|
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
4-acetyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C5H6N2O2/c1-3(8)4-2-6-5(9)7-4/h2H,1H3,(H2,6,7,9) |
Clave InChI |
BTLSLNRVQLVJCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)



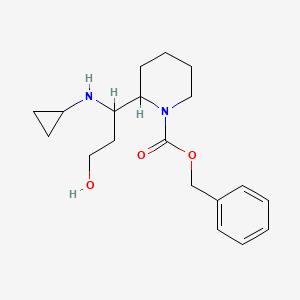
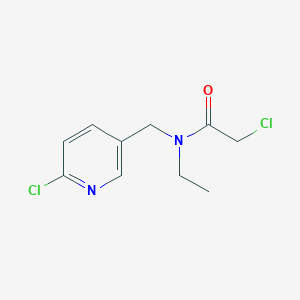
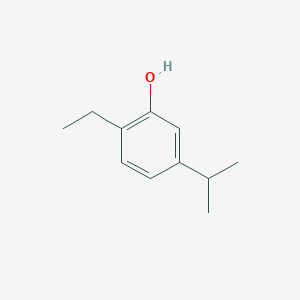
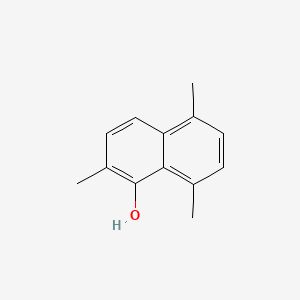
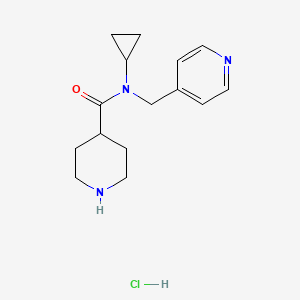
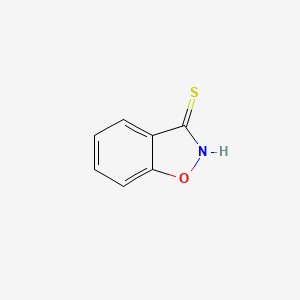
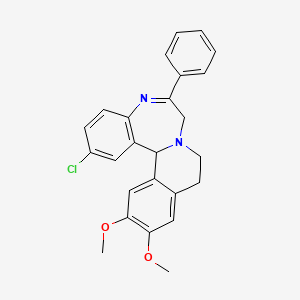
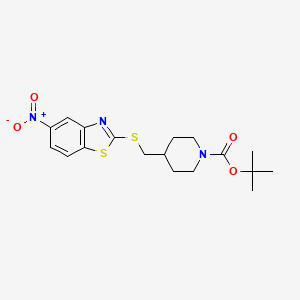
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
